![molecular formula C24H30N4OS B2927411 N-(1-benzylpiperidin-4-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351604-65-3](/img/structure/B2927411.png)
N-(1-benzylpiperidin-4-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Compounds related to the structure of N-(1-benzylpiperidin-4-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide have shown significant antimicrobial activities. Studies have highlighted their efficacy against pathogenic bacteria and Candida species. Notably, certain derivatives were found to be more effective against fungi than bacteria, with specific compounds showing high susceptibility against C. utilis, indicating the potential for developing new antimicrobial agents based on this chemical scaffold (Mokhtari & Pourabdollah, 2013).
Antitumor Activity
Research into N-(1-benzylpiperidin-4-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide derivatives has also shown promise in the field of cancer therapy. Derivatives bearing different heterocyclic rings have been synthesized and evaluated for their potential antitumor activity. Notably, some compounds exhibited considerable anticancer activity against several cancer cell lines, suggesting the importance of the benzothiazole structure as a pharmacophoric group in the design of new antitumor agents (Yurttaş, Tay, & Demirayak, 2015).
Anti-inflammatory and Anticonvulsant Properties
Derivatives of N-(1-benzylpiperidin-4-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide have been investigated for their anti-inflammatory and anticonvulsant properties. Studies show that specific synthesized derivatives exhibit significant anti-inflammatory activity, indicating potential for development as new anti-inflammatory agents (Sunder & Maleraju, 2013). Additionally, compounds synthesized from related structures have shown anticonvulsant activities, providing a basis for further investigation into their use as anticonvulsant drugs (Senthilraja & Alagarsamy, 2012).
Potential Antipsychotic Agents
Investigations into the binding properties of N-(1-benzylpiperidin-4-yl)arylacetamides for σ1 and σ2 receptors have identified compounds with higher affinity for σ1 receptors, suggesting their potential use as antipsychotic agents. This research offers insights into the development of new drugs in the treatment of psychiatric disorders, highlighting the versatility of this chemical framework (Huang et al., 2001).
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4OS/c1-17-9-10-18(2)23-22(17)26-24(30-23)27(3)16-21(29)25-20-11-13-28(14-12-20)15-19-7-5-4-6-8-19/h4-10,20H,11-16H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPRIWLILRTDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.